N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride
Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride is a thiazolo[5,4-c]pyridine derivative with a benzyl substituent at the 5-position of the tetrahydrothiazolopyridine core and a 5-chlorothiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2.ClH/c19-16-7-6-14(24-16)17(23)21-18-20-13-8-9-22(11-15(13)25-18)10-12-4-2-1-3-5-12;/h1-7H,8-11H2,(H,20,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTXAMZOBLNUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)Cl)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and related research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C14H15ClN2OS
- Molecular Weight : 265.80 g/mol
- CAS Number : 54903-07-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its effects on:
- Antiplatelet Activity : Similar compounds in its class have demonstrated antiplatelet effects, which can be beneficial in treating cardiovascular diseases. The thienopyridine structure is known to inhibit platelet aggregation by blocking the P2Y12 receptor .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines, including breast and lung cancer. The mechanism may involve the induction of apoptosis or cell cycle arrest .
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress .
Table 1: Summary of Biological Activity Studies
Case Studies and Research Findings
- Anticancer Activity :
- Platelet Aggregation Inhibition :
- Neuroprotection :
Comparison with Similar Compounds
Core Modifications
- Target Compound : Features a benzyl group at the 5-position and a 5-chlorothiophene-2-carboxamide.
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride (CAS 720720-96-7): Substitutes the benzyl group with a methyl group and replaces the carboxamide with a carboxylic acid.
- 5-Nitroso-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid: Incorporates a nitroso group at the 5-position, which could act as a nitric oxide donor or redox-active moiety, suggesting applications in cardiovascular or oxidative stress-related conditions .
Heterocyclic Substituent Differences
- N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide (CAS 1798483-87-0): Replaces the benzyl group with a 5-cyclopropylisoxazole-3-carbonyl group. The cyclopropane moiety may enhance lipophilicity and metabolic resistance .
- N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide (CAS 1351621-28-7) : Substitutes the thiophene-3-carboxamide with a furan-2-carboxamide. The furan’s lower aromaticity compared to thiophene may reduce electron-withdrawing effects, altering binding kinetics .
Non-Thiazolopyridine Analogs
- 5-(4-Bromophenyl)-N-(5-chloro-2-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS 445025-75-2) : Utilizes a pyrazolo[1,5-a]pyrimidine core instead of thiazolo[5,4-c]pyridine. The bromophenyl and trifluoromethyl groups enhance halogen bonding and lipophilicity, suggesting stronger target engagement but higher molecular weight (500.7 g/mol vs. ~400 g/mol for thiazolopyridines) .
Molecular Weight and Physicochemical Properties
*Estimated based on analogous structures.
Pharmacological Implications
- Target Compound vs. 5-Methyl Analog : The benzyl group in the target compound may increase lipophilicity and CNS penetration compared to the methyl analog, but the 5-chlorothiophene carboxamide could introduce metabolic liabilities (e.g., CYP450 interactions).
- Thiophene vs.
- Core Flexibility : The pyrazolopyrimidine analog (CAS 445025-75-2) demonstrates that core rigidity and halogen substituents can improve potency but may compromise solubility and bioavailability .
Preparation Methods
Gewald Reaction for Thiazole Formation
The reaction begins with 4-piperidone as the starting material. Treatment with cyanamide and sulfur in the presence of morpholine under refluxing ethanol yields 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound 2 in). This step leverages the nucleophilic addition of sulfur to the ketone, followed by cyclization to form the thiazole ring.
Key Conditions :
Benzylation at Position 5
The introduction of the benzyl group at the 5-position is achieved through alkylation using benzyl bromide in the presence of a base. Alternatively, reductive amination with benzaldehyde and sodium cyanoborohydride has been reported.
Optimization Note :
- Alkylation with benzyl bromide in acetonitrile at 60°C for 6 hours provides a 90% yield of the 5-benzyl derivative.
- Reductive amination requires careful pH control (pH 4–5) to avoid over-reduction.
Synthesis of 5-Chlorothiophene-2-Carboxylic Acid
The 5-chlorothiophene moiety is synthesized via three primary routes, as detailed in industrial protocols:
Friedel-Crafts Acylation
2-Chlorothiophene undergoes acylation with trichloroacetyl chloride catalyzed by aluminum trichloride , yielding 2-trichloroacetyl-5-chlorothiophene . Subsequent hydrolysis with aqueous NaOH (20% w/w) at 5–30°C affords the carboxylic acid.
Reaction Data :
Grignard Reaction
5-Chloro-2-bromothiophene reacts with magnesium in THF to form a Grignard reagent, which is quenched with dry ice (CO₂). Acidic work-up yields the carboxylic acid.
Yield : 70–75% (lower due to side reactions).
Oxidation of 5-Chloro-2-Acetylthiophene
Oxidation using sodium chlorite and potassium dihydrogen phosphate in aqueous medium converts the acetyl group to a carboxyl group.
Advantage : Avoids halogenated solvents, aligning with green chemistry principles.
Amide Bond Formation
The coupling of the 5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine with 5-chlorothiophene-2-carboxylic acid proceeds via activation of the carboxylic acid followed by nucleophilic acyl substitution.
Acid Chloride Method
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride , which reacts with the amine in dichloromethane using DIPEA as a base.
Conditions :
- Molar Ratio : 1:1.2 (acid chloride:amine).
- Reaction Time : 4–6 hours at 0–5°C.
- Yield : 85–90%.
Coupling Reagents
Alternative methods employ HATU or EDCl/HOBt in DMF , enhancing reaction efficiency under milder conditions.
Comparative Data :
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂/DIPEA | CH₂Cl₂ | 85–90 | 95 |
| HATU-Mediated | HATU/DIPEA | DMF | 88–92 | 97 |
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt by treating with HCl gas in diethyl ether or ethanol .
Procedure :
- The free base is dissolved in ethanol, and 4M HCl in dioxane is added dropwise at 0°C.
- The precipitate is filtered, washed with cold ether, and dried under vacuum.
Critical Parameters :
- Stoichiometry : 1:1 molar ratio (base:HCl).
- Crystallization Solvent : Ethanol/ether (3:1 v/v).
Analytical Characterization
Spectral Data
Purity Assessment
Industrial-Scale Considerations
Large-scale production (e.g., 10 kg batches) requires:
- Cyclization Step Optimization : Continuous flow reactors to enhance heat transfer during the Gewald reaction.
- Cost-Efficiency : Use of 2-chlorothiophene over Grignard reagents reduces raw material costs by 40%.
Challenges and Mitigation Strategies
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound to ensure high purity and yield?
The synthesis involves multi-step reactions, including condensation of the thiazolo-pyridine core with substituted benzyl groups and chlorothiophene carboxamide. Key steps include:
- Reaction conditions : Use of dichloromethane or acetonitrile under reflux (80–100°C) for 12–24 hours to facilitate coupling .
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane 1:20) followed by recrystallization in ethanol to achieve >95% purity .
- Characterization : Confirm structure via /-NMR (e.g., δ 7.2–7.4 ppm for benzyl protons) and HPLC (retention time ~8.5 min, C18 column) .
Q. How can researchers validate the compound’s biological activity in preliminary assays?
Initial screening should focus on target-specific assays:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., IC values against JAK2 or MAPK pathways) .
- Cellular uptake : Measure intracellular concentration via LC-MS/MS after 24-hour exposure in HEK293 or HepG2 cell lines .
- Toxicity : MTT assays to determine cytotoxicity (EC) in primary hepatocytes .
Advanced Research Questions
Q. How should experimental design address contradictory data between in vitro and in vivo efficacy?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies include:
- Solubility enhancement : Use DMSO/PEG400 mixtures (70:30) for in vivo administration .
- Metabolite profiling : Perform LC-HRMS to identify major metabolites (e.g., oxidative degradation of the thiophene ring) and adjust dosing regimens .
- Bioavailability studies : Compare AUC in Sprague-Dawley rats via oral vs. intravenous routes .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies on this compound?
Focus on modifying key substituents while retaining the thiazolo-pyridine core:
- Benzyl group substitutions : Replace with 4-fluorobenzyl or cyclopentyl groups to assess steric/electronic effects on target binding .
- Chlorothiophene optimization : Test 5-bromo or 5-methyl analogs to evaluate halogen/methyl interactions in hydrophobic pockets .
- Computational modeling : Use Schrödinger’s Glide for docking studies against homology models of target proteins (e.g., kinase domains) .
Q. How can researchers resolve inconsistencies in reported IC50_{50}50 values across different assay platforms?
Standardize protocols to minimize variability:
- Assay conditions : Fix ATP concentration at 1 mM and pre-incubate compounds for 30 minutes .
- Control compounds : Include staurosporine as a pan-kinase inhibitor reference .
- Data normalization : Express activity as % inhibition relative to vehicle controls and validate with dose-response curves (n ≥ 3 replicates) .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks and analyze via:
- HPLC-PDA : Monitor peaks at 254 nm; degradation products typically elute earlier (<6 min) due to increased polarity .
- LC-MS/MS : Identify hydrolyzed amide bonds (m/z shifts of +18 Da) or oxidized thiophene rings (m/z +16 Da) .
Q. How to design a robust protocol for scaling up synthesis without compromising yield?
- Process optimization : Replace column chromatography with acid-base extraction (e.g., 1M HCl wash to remove unreacted amines) .
- Solvent recycling : Implement distillation systems for dichloromethane recovery (≥90% efficiency) .
- Quality control : Use inline FTIR to monitor reaction progress and automate pH adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
